3-Mercaptopropionic Acid-d4: A Technical Guide to its Chemical Properties and Stability
3-Mercaptopropionic Acid-d4: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of 3-Mercaptopropionic acid-d4 (3-MPA-d4). This deuterated analog of 3-Mercaptopropionic acid is a valuable tool in various research and development applications, particularly in drug discovery and material science. This document summarizes its key chemical data, stability profile, and provides insights into its practical applications and relevant experimental protocols.
Core Chemical Properties
Deuterium-labeled compounds, such as 3-Mercaptopropionic acid-d4, are of significant interest in pharmaceutical research. The substitution of hydrogen with deuterium (B1214612) can influence the pharmacokinetic and metabolic profiles of drug candidates.[1] While specific experimental data for the physical properties of 3-Mercaptopropionic acid-d4 is limited, the following tables provide its known properties and an approximation based on its non-deuterated counterpart, 3-Mercaptopropionic acid.
Table 1: General and Physical Properties of 3-Mercaptopropionic acid-d4 and its Non-Deuterated Analog
| Property | 3-Mercaptopropionic acid-d4 | 3-Mercaptopropionic acid (for comparison) |
| CAS Number | 1141188-67-6 | 107-96-0 |
| Molecular Formula | C3H2D4O2S | C3H6O2S[2] |
| Molecular Weight | 110.17 g/mol [1] | 106.14 g/mol |
| Appearance | Viscous liquid, colorless to light color | Clear, colorless to pale yellow oily liquid[3] |
| Melting Point | Data not available | 15-18 °C[2][4] |
| Boiling Point | Data not available | 110-111 °C at 15 mmHg[2][4] |
| Density | Data not available | 1.218 g/mL at 25 °C[2][4] |
| Solubility | Data not available | Soluble in water, alcohol, ether, and benzene[5][6] |
| Refractive Index | Data not available | n20/D 1.492[2][4] |
Disclaimer: The physical properties of 3-Mercaptopropionic acid are provided as an estimate for the d4 variant due to the lack of specific experimental data for the deuterated compound.
Stability and Reactivity
The stability and reactivity of 3-Mercaptopropionic acid-d4 are expected to be very similar to the non-deuterated form. The presence of deuterium atoms is unlikely to significantly alter its fundamental chemical reactivity in most common laboratory conditions.
Table 2: Stability and Reactivity Profile
| Parameter | Information |
| Stability | Stable under recommended storage conditions.[7] |
| Storage Conditions | Store in a cool, dry, and well-ventilated area. Keep container tightly closed. |
| Incompatible Materials | Strong oxidizing agents, strong bases, and reducing agents. |
| Hazardous Decomposition Products | Carbon oxides and sulfur oxides under fire conditions. |
Applications in Research and Development
3-Mercaptopropionic acid and its deuterated form are valuable in several scientific domains due to their bifunctional nature, containing both a thiol and a carboxylic acid group.
Enzyme Inhibition and Drug Development
3-Mercaptopropionic acid is a known competitive inhibitor of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for the synthesis of the inhibitory neurotransmitter GABA.[8] By inhibiting GAD, it can be used to study the effects of reduced GABA levels in the central nervous system. The deuterated form, 3-MPA-d4, can be a valuable tool in these studies, particularly for metabolic stability and pharmacokinetic investigations.
Below is a simplified representation of the GABA synthesis pathway and the inhibitory action of 3-Mercaptopropionic acid.
Nanoparticle Functionalization
The thiol group of 3-Mercaptopropionic acid exhibits a strong affinity for the surface of noble metal nanoparticles, such as gold and silver. This property allows it to be used as a capping and functionalizing agent. The carboxylic acid group then provides a hydrophilic surface and a point of attachment for further conjugation with biomolecules or other chemical entities. 3-MPA-d4 can be used in this context to provide a unique isotopic label for tracking and quantification of the functionalized nanoparticles.
Experimental Protocols
Functionalization of Gold Nanoparticles with 3-Mercaptopropionic Acid
This protocol describes a general method for the surface functionalization of gold nanoparticles (AuNPs) using 3-Mercaptopropionic acid. The same procedure can be applied using 3-MPA-d4.
Materials:
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Gold nanoparticle solution
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3-Mercaptopropionic acid (or 3-MPA-d4)
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Deionized water
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Centrifuge
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pH meter
Procedure:
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Preparation of 3-MPA Solution: Prepare a dilute solution of 3-Mercaptopropionic acid in a mixture of ethanol and deionized water.
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Addition to AuNPs: Slowly add the 3-MPA solution to the gold nanoparticle solution while stirring. The molar ratio of 3-MPA to AuNPs should be optimized based on the nanoparticle size and concentration.
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Incubation: Allow the mixture to react for several hours (e.g., 12-24 hours) at room temperature with continuous stirring to ensure complete surface coverage.
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Purification: Centrifuge the solution to pellet the functionalized AuNPs.
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Washing: Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat the centrifugation and washing steps at least three times to remove excess 3-MPA.
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Final Resuspension: Resuspend the purified, functionalized AuNPs in a suitable buffer or solvent for long-term storage or further use.
The following diagram illustrates the general workflow for this experimental procedure.
References
- 1. 3-Mercaptopropionic acid-d4 | CAS#:1141488-67-6 | Chemsrc [chemsrc.com]
- 2. atamankimya.com [atamankimya.com]
- 3. grokipedia.com [grokipedia.com]
- 4. 3-Mercaptopropionic acid CAS#: 107-96-0 [m.chemicalbook.com]
- 5. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. chem-stop.com [chem-stop.com]
- 8. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
